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A Note on Germanium Tetraiodide (GeI₄): While this document addresses the application of

germanium iodide in perovskite solar cells, it is important to note that the current body of

scientific literature predominantly focuses on the use of Germanium(II) iodide (GeI₂). Extensive

research on the specific use of Germanium(IV) iodide (GeI₄) as an additive or precursor in

perovskite solar cells is limited. Therefore, the following application notes and protocols are

based on the established research concerning GeI₂.

Introduction: The Role of Germanium Iodide in
Perovskite Photovoltaics
Germanium iodide has emerged as a key component in the development of lead-free and

mixed-metal halide perovskite solar cells. Its primary applications lie in its use as a partial or

complete substitute for lead and as a stabilizing additive in tin-based perovskite systems. The

incorporation of germanium iodide aims to address the toxicity concerns associated with lead-

and the instability of tin-based perovskite materials.

The addition of Germanium(II) iodide (GeI₂) to perovskite formulations has been shown to

enhance photovoltaic performance and improve device stability. Key benefits observed in

research include:

Stabilization of the Perovskite Phase: Germanium ions can help stabilize the desired

photoactive perovskite crystal structure, particularly in formamidinium-caesium based

systems, by suppressing the formation of unwanted non-perovskite phases.
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Defect Passivation: The presence of germanium can reduce the density of trap states within

the perovskite film, leading to decreased non-radiative recombination and improved charge

carrier lifetimes.

Enhanced Film Morphology: The addition of GeI₂ can influence the crystallization process,

resulting in more uniform and pinhole-free perovskite films with larger grain sizes.

Improved Device Performance: These beneficial effects on the perovskite material properties

translate into higher power conversion efficiencies (PCE), open-circuit voltages (Voc), and

short-circuit current densities (Jsc).

Quantitative Data Summary
The following tables summarize the performance of perovskite solar cells incorporating

Germanium(II) iodide as reported in the literature.

Table 1: Performance of Mixed Sn-Ge Perovskite Solar Cells with Varying GeI₂ Concentration

GeI₂
Concentration
(x in
FA₀.₇₅MA₀.₂₅Sn
₁₋ₓGeₓI₃)

Voc (V) Jsc (mA/cm²) Fill Factor (%) PCE (%)

0 0.48 17.1 40.4 3.31

0.05 0.55 18.5 44.0 4.48

0.10 0.52 16.8 42.1 3.68

0.20 0.45 13.2 38.5 2.29

Data extracted from a study by Ito et al. on mixed Sn-Ge perovskites.[1]

Table 2: Performance Improvement of Mixed Sn-Ge Perovskite Solar Cells Over Time in Air
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Time in Air Voc (V) Jsc (mA/cm²) Fill Factor (%) PCE (%)

Initial 0.55 18.5 44.0 4.48

After 72 hours 0.61 21.3 53.2 6.90

Data for the FA₀.₇₅MA₀.₂₅Sn₀.₉₅Ge₀.₀₅I₃ device, highlighting the enhanced stability.[1]

Experimental Protocols
This section provides detailed experimental protocols for the fabrication of mixed tin-

germanium perovskite solar cells using Germanium(II) iodide.

Preparation of Perovskite Precursor Solutions
Materials:

Tin(II) iodide (SnI₂)

Germanium(II) iodide (GeI₂)

Formamidinium iodide (FAI)

Methylammonium iodide (MAI)

N,N-dimethylformamide (DMF)

Dimethyl sulfoxide (DMSO)

PTFE syringe filters (0.20 µm)

Protocol for FA₀.₇₅MA₀.₂₅Sn₁₋ₓGeₓI₃ Precursor Solutions:[2]

Prepare the Tin-based Precursor Solution (FA₀.₇₅MA₀.₂₅SnI₃):

In a nitrogen-filled glovebox, dissolve 596 mg of SnI₂, 25 mg of SnF₂ (as an additive to

reduce Sn²⁺ oxidation), 206 mg of FAI, and 64 mg of MAI in a solvent mixture of 1773 µl of

DMF and 227 µl of DMSO.
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Stir the solution at room temperature until all components are fully dissolved.

Filter the solution using a 0.20 µm PTFE syringe filter.

Prepare the Germanium-based Precursor Solution (FA₀.₇₅MA₀.₂₅GeI₃):

In a nitrogen-filled glovebox, dissolve 131 mg of GeI₂, 52 mg of FAI, and 16 mg of MAI in

500 µl of DMF.

Stir the solution at room temperature until all components are fully dissolved.

Filter the solution using a 0.20 µm PTFE syringe filter.

Prepare the Mixed Sn-Ge Perovskite Precursor Solutions:

Mix the FA₀.₇₅MA₀.₂₅SnI₃ and FA₀.₇₅MA₀.₂₅GeI₃ precursor solutions at the desired volume

ratios (1-x to x) to achieve the target GeI₂ concentration. For example, for x=0.05, mix

95% of the tin-based solution with 5% of the germanium-based solution by volume.

Device Fabrication Protocol (Inverted Planar Structure)
Device Architecture: Glass/ITO/PEDOT:PSS/Perovskite/PC₆₁BM/BCP/Ag

Substrate Cleaning:

Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent,

deionized water, acetone, and isopropanol for 15 minutes each.

Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes

before use.

Hole Transport Layer (HTL) Deposition:

Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for

30 seconds.

Anneal the substrates at 150°C for 15 minutes in air.

Perovskite Layer Deposition:
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Transfer the substrates into a nitrogen-filled glovebox.

Spin-coat the prepared mixed Sn-Ge perovskite precursor solution onto the PEDOT:PSS

layer at 4000 rpm for 30 seconds.

During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) onto the

spinning substrate approximately 10 seconds before the end of the program.

Anneal the perovskite film at 100°C for 10 minutes.

Electron Transport Layer (ETL) Deposition:

Dissolve PC₆₁BM in chlorobenzene (20 mg/mL).

Spin-coat the PC₆₁BM solution onto the perovskite layer at 2000 rpm for 30 seconds.

Buffer Layer Deposition:

Dissolve Bathocuproine (BCP) in isopropanol (0.5 mg/mL).

Spin-coat the BCP solution onto the PC₆₁BM layer at 4000 rpm for 30 seconds.

Metal Electrode Deposition:

Deposit an 80-100 nm thick silver (Ag) electrode by thermal evaporation under high

vacuum (<10⁻⁶ Torr) through a shadow mask to define the active area of the solar cell.

Mechanisms and Visualizations
Proposed Mechanism of Germanium Iodide in
Stabilizing Perovskite Structure
The incorporation of Ge²⁺ into the Sn-based perovskite lattice is believed to enhance stability

through several mechanisms. One proposed mechanism is the suppression of Sn²⁺ oxidation.

Ge²⁺ has a lower tendency to oxidize to Ge⁴⁺ compared to the oxidation of Sn²⁺ to Sn⁴⁺. By

partially substituting Sn²⁺ with Ge²⁺, the overall propensity for oxidation within the perovskite

film is reduced, leading to improved material and device stability. Furthermore, the smaller ionic
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radius of Ge²⁺ compared to Sn²⁺ can induce lattice strain, which can favorably alter the

perovskite's tolerance factor and contribute to phase stability.
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Caption: Mechanism of GeI₂ in enhancing perovskite stability.

Experimental Workflow for GeI₂-Doped Perovskite Solar
Cell Fabrication
The following diagram illustrates the step-by-step process for fabricating perovskite solar cells

with the incorporation of Germanium(II) iodide.
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Caption: Workflow for GeI₂-doped perovskite solar cell fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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